3-Acetyloxy-2-aminobutanoic acid

Description

BenchChem offers high-quality 3-Acetyloxy-2-aminobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyloxy-2-aminobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

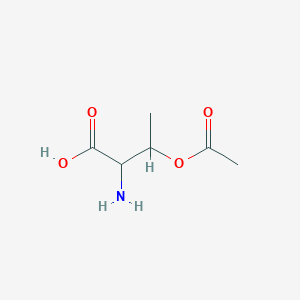

Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxy-2-aminobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVSRIMJZNIFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Acetyloxy-2-aminobutanoic Acid

Abstract

This technical guide provides a comprehensive examination of the chemical structure and stereochemical intricacies of 3-Acetyloxy-2-aminobutanoic acid. As an O-acetylated derivative of the essential amino acid threonine, this compound and its stereoisomers represent valuable chiral building blocks for researchers, scientists, and professionals in drug development and peptide synthesis. This document delves into the fundamental principles of its stereoisomerism, outlines synthetic strategies for accessing each stereoisomer, discusses analytical techniques for their separation and characterization, and explores their potential applications in the pharmaceutical industry. The content is structured to provide both foundational knowledge and practical insights, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Significance of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where molecular recognition by biological targets such as enzymes and receptors is paramount, the chirality of a drug candidate can profoundly influence its efficacy, pharmacology, and toxicology. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different physiological responses. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the ability to synthesize and characterize stereochemically pure compounds is a cornerstone of modern medicinal chemistry.

3-Acetyloxy-2-aminobutanoic acid, an acetylated derivative of threonine, possesses two chiral centers, giving rise to a family of four distinct stereoisomers. Understanding the unique properties and spatial arrangements of these isomers is crucial for their potential application as precursors in the synthesis of complex, stereochemically defined pharmaceutical agents. This guide aims to provide a detailed technical overview of this important class of compounds.

Chemical Structure and Nomenclature

3-Acetyloxy-2-aminobutanoic acid is a derivative of the amino acid butanoic acid. Its structure is characterized by an amino group at the C2 position (α-carbon) and an acetyloxy group at the C3 position (β-carbon). The systematic IUPAC name for this compound is 3-(acetyloxy)-2-aminobutanoic acid.

The molecular formula for 3-Acetyloxy-2-aminobutanoic acid is C₆H₁₁NO₄, and its molecular weight is 161.16 g/mol .

Table 1: Key Structural and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 3-(acetyloxy)-2-aminobutanoic acid |

| Key Functional Groups | Carboxylic acid, Amine, Ester (Acetyloxy) |

| Chiral Centers | C2 (α-carbon), C3 (β-carbon) |

The Four Stereoisomers of 3-Acetyloxy-2-aminobutanoic Acid

The presence of two stereogenic centers at C2 and C3 results in four possible stereoisomers for 3-Acetyloxy-2-aminobutanoic acid. These stereoisomers are pairs of enantiomers and diastereomers. The stereochemical relationship is directly derived from the stereoisomers of its parent amino acid, threonine.[1]

The four stereoisomers are:

-

(2S,3R)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of L-threonine, the naturally occurring proteinogenic amino acid.

-

(2R,3S)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of D-threonine, the enantiomer of L-threonine.

-

(2S,3S)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of L-allothreonine, a diastereomer of L-threonine.

-

(2R,3R)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of D-allothreonine, the enantiomer of L-allothreonine.

Synthesis of Stereoisomers

The synthesis of the individual stereoisomers of 3-Acetyloxy-2-aminobutanoic acid relies on the availability of the corresponding stereoisomers of threonine and allothreonine, followed by a stereoretentive O-acetylation reaction.

Starting Materials: The Stereoisomers of Threonine

L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is a naturally occurring essential amino acid and is commercially available. D-Threonine ((2R,3S)-2-amino-3-hydroxybutanoic acid) can be obtained through resolution of racemic mixtures or through stereospecific synthesis. L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) and D-allothreonine ((2R,3R)-2-amino-3-hydroxybutanoic acid) are less common but can be synthesized or separated from diastereomeric mixtures.[2]

General Protocol for O-Acetylation of Threonine and Allothreonine Stereoisomers

The selective O-acetylation of the hydroxyl group in the presence of a free amino group can be achieved under acidic conditions, which protonates the more basic amino group, thereby preventing its acetylation.[3]

Experimental Protocol: Acid-Catalyzed O-Acetylation

-

Dissolution: Dissolve the desired stereoisomer of threonine or allothreonine in glacial acetic acid.

-

Acidification: Cool the solution in an ice bath and saturate it with dry hydrogen chloride gas or add a strong acid catalyst.

-

Acetylation: Slowly add acetyl chloride to the cooled and stirred solution. The reaction is typically rapid.

-

Precipitation: After the reaction is complete, precipitate the product by adding a non-polar solvent such as diethyl ether.

-

Isolation and Purification: Collect the precipitated product, which is often the hydrochloride salt, by filtration. The product can be further purified by recrystallization.

-

Neutralization (Optional): To obtain the free amino acid form, the hydrochloride salt can be neutralized with a suitable base.

Analytical Methods for Separation and Characterization

The analysis of the stereoisomers of 3-Acetyloxy-2-aminobutanoic acid requires techniques that can differentiate between both enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of stereoisomers. For acetylated amino acids, polysaccharide-based chiral stationary phases (CSPs) are often effective.[4]

Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., SUMICHIRAL OA series).[4]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The exact ratio needs to be optimized for the specific isomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.

-

Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| Hα (C2-H) | ~4.0 - 4.2 | Doublet | J ≈ 3-5 Hz |

| Hβ (C3-H) | ~5.2 - 5.4 | Doublet of Quartets | J ≈ 3-5 Hz (to Hα), J ≈ 6-7 Hz (to CH₃) |

| CH₃ (C4-H) | ~1.2 - 1.4 | Doublet | J ≈ 6-7 Hz |

| Acetyl CH₃ | ~2.1 - 2.2 | Singlet | - |

Note: The exact chemical shifts and coupling constants will vary slightly between the different diastereomers (erythro vs. threo configurations) due to the different spatial orientations of the substituents. The coupling constant between Hα and Hβ (³Jαβ) is particularly informative for distinguishing between the erythro (larger coupling constant) and threo (smaller coupling constant) diastereomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the acetyl group will appear at the downfield end of the spectrum (typically >170 ppm).

Applications in Drug Development and Research

While specific applications for the individual stereoisomers of 3-Acetyloxy-2-aminobutanoic acid are not extensively documented in publicly available literature, their structural motifs suggest significant potential in several areas of pharmaceutical research.

-

Chiral Building Blocks: These compounds can serve as valuable chiral synthons for the asymmetric synthesis of more complex molecules. The presence of multiple functional groups (amine, carboxylic acid, and ester) at defined stereocenters allows for a variety of chemical transformations.

-

Peptide Synthesis: O-acetylated threonine derivatives can be utilized in peptide synthesis to introduce modified amino acid residues.[1] The acetyl group can alter the properties of the resulting peptide, such as its conformation, stability, and biological activity.

-

Drug Discovery: The different stereoisomers could be screened for biological activity. It is plausible that one or more of the isomers may exhibit interesting pharmacological properties, for example, by mimicking or antagonizing the binding of natural ligands to their receptors. The importance of stereochemistry in drug action is well-established, and the synthesis of all possible stereoisomers of a lead compound is a common strategy in drug discovery.

Conclusion

3-Acetyloxy-2-aminobutanoic acid and its four stereoisomers represent a fascinating and potentially valuable class of compounds for chemical and pharmaceutical research. A thorough understanding of their stereochemical relationships, coupled with robust synthetic and analytical methodologies, is essential for unlocking their full potential. This guide has provided a detailed overview of the core chemical principles, synthetic approaches, and analytical techniques relevant to these compounds. As the demand for stereochemically pure building blocks in drug discovery continues to grow, the importance of compounds like the stereoisomers of 3-Acetyloxy-2-aminobutanoic acid is set to increase.

References

-

Threonine. In: Wikipedia; 2024. Accessed February 13, 2026. [Link]

- Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich. Accessed February 13, 2026.

- Application Notes and Protocols for Threonine-Containing Peptide Synthesis in Automated Synthesizers. Benchchem. Accessed February 13, 2026.

- Lloyd-Williams P, et al. Synthetic studies on threonines. The preparation of protected derivatives of d-allo- and l-allo-threonine for peptide synthesis. Tetrahedron. 1997;53(12):4335-4352.

- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Org. Process Res. Dev. 2023;27(7):1265–1273.

- Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Accessed February 13, 2026.

- Yajima T, Ichimura S, Horii S, Shiraiwa T. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Biosci Biotechnol Biochem. 2010;74(10):2106-2109.

- Enjalbal C, et al. N- and O-acetylation of threonine residues in the context of proteomics. J. Proteomics. 2014;109:204-213.

- Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. J. Org. Chem. 2011;76(19):7881–7890.

- Mukherjee S, Hao YH, Orth K. A newly discovered post-translational modification--the acetylation of serine and threonine residues. Trends Biochem Sci. 2007;32(5):210-216.

Sources

- 1. peptide.com [peptide.com]

- 2. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scas.co.jp [scas.co.jp]

Strategic Insights into Amino Acid Precursors: The L-threonine Pathway and the Role of Synthetic Derivatives such as 3-Acetyloxy-2-aminobutanoic Acid

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of amino acid biosynthesis, focusing on the well-characterized L-threonine pathway as a model system. We will delve into the enzymatic cascade responsible for its synthesis from L-aspartate, examining the structure, function, and regulation of key enzymes. Furthermore, we will contextualize the role of synthetic amino acid derivatives, such as 3-Acetyloxy-2-aminobutanoic acid, within modern research and drug development paradigms. This document will serve as a technical resource, offering not only foundational knowledge but also actionable experimental protocols and conceptual frameworks for leveraging these insights in a laboratory setting.

Part 1: The Canonical Biosynthesis of L-Threonine: A Multi-Enzyme Cascade

The biosynthesis of L-threonine from L-aspartate is a fundamental metabolic pathway found in bacteria, archaea, fungi, and plants. This pathway is a prime example of elegant enzymatic control and metabolic channeling. The overall conversion requires five key enzymatic steps, starting from the common precursor L-aspartate, which itself is derived from the citric acid cycle intermediate oxaloacetate.

The pathway begins with the phosphorylation of L-aspartate by aspartate kinase (AK), a step that commits aspartate to this biosynthetic route. This is often a major point of allosteric regulation, with feedback inhibition by the downstream products, including L-threonine. The resulting intermediate, L-aspartyl-β-phosphate, is then reduced to L-aspartate-β-semialdehyde. This intermediate stands at a critical branch point, leading to the synthesis of lysine, methionine, and isoleucine, in addition to threonine.

For the synthesis of threonine, L-aspartate-β-semialdehyde is converted to L-homoserine by homoserine dehydrogenase. L-homoserine is then phosphorylated by homoserine kinase to yield L-homoserine-O-phosphate. In the final step, threonine synthase catalyzes a complex pyridoxal phosphate (PLP)-dependent reaction, converting L-homoserine-O-phosphate into L-threonine, with the release of inorganic phosphate.

Below is a diagram illustrating the core enzymatic steps in the L-threonine biosynthetic pathway.

Caption: Experimental workflow for testing an enzyme's substrate specificity.

Part 3: Experimental Protocol: Assay of Homoserine Kinase (thrB)

To provide a practical example, this section details a protocol for assaying the activity of homoserine kinase, a key enzyme in the threonine biosynthesis pathway. This is a coupled enzyme assay, a common and robust method for continuously monitoring enzyme activity when the direct product is not easily detectable.

Principle: The activity of homoserine kinase (HSK) is measured by coupling the production of ADP to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. For every molecule of L-homoserine-O-phosphate produced by HSK, one molecule of ADP is generated. PK uses this ADP to convert phosphoenolpyruvate (PEP) to pyruvate, which is then reduced to lactate by LDH, oxidizing one molecule of NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the HSK activity.

Reagents and Buffers:

-

Assay Buffer: 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂.

-

Enzyme Dilution Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT.

-

Substrates:

-

200 mM L-Homoserine stock in water.

-

100 mM ATP stock, pH 7.0, in water.

-

100 mM Phosphoenolpyruvate (PEP) stock in water.

-

-

Coupling System:

-

10 mM NADH stock in 10 mM NaOH.

-

Pyruvate Kinase (PK) solution (e.g., 1000 units/mL).

-

Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL).

-

-

Enzyme: Purified Homoserine Kinase (HSK), diluted to an appropriate concentration in Enzyme Dilution Buffer.

Procedure:

-

Prepare a master mix of the coupling system and substrates in the Assay Buffer.

A-Technical-Guide-to-the-Derivatives-of-3-Acetyloxy-2-aminobutanoic-Acid:-Synthesis-and-Pharmacological-Potential

Abstract

This technical guide provides a comprehensive literature review on the derivatives of 3-Acetyloxy-2-aminobutanoic acid, a molecule more systematically known as O-acetyl-L-threonine. As a derivative of an essential amino acid, this scaffold serves as a versatile chiral building block in medicinal chemistry and drug development. This document explores the synthetic pathways for creating a diverse library of its derivatives, delves into their wide-ranging biological activities, and establishes critical structure-activity relationships. Detailed experimental protocols, data-driven insights, and visual schematics are provided to empower researchers, scientists, and drug development professionals in leveraging this promising chemical entity for novel therapeutic discoveries.

Introduction: The Strategic Value of 3-Acetyloxy-2-aminobutanoic Acid

3-Acetyloxy-2-aminobutanoic acid is the O-acetylated derivative of L-threonine, an essential α-amino acid. The systematic IUPAC name for the naturally occurring stereoisomer is (2S,3R)-2-amino-3-acetoxybutanoic acid. The acetylation of the hydroxyl group on the threonine side chain serves two primary purposes in chemical synthesis: it acts as a protecting group during peptide synthesis and it can fundamentally alter the physicochemical properties of the parent molecule, influencing its stability, bioavailability, and pharmacological profile.[1][2]

The strategic importance of this scaffold lies in its trifunctional nature:

-

An amine group at the α-position, which is a key site for N-acylation and the formation of amide bonds or heterocyclic rings.

-

A carboxylic acid group , which can be readily converted into esters, amides, or other functionalities.

-

An acetyloxy side chain , which imparts a specific steric and electronic profile that can be crucial for molecular recognition by biological targets.

This guide will navigate the chemical space accessible from this versatile starting material, highlighting its transformation into potent bioactive agents.

Synthetic Pathways and Derivatization Strategies

The derivatization of 3-Acetyloxy-2-aminobutanoic acid begins with the selective modification of its functional groups. The choice of synthetic route is dictated by the desired final structure and the need to preserve the inherent chirality of the molecule.

Synthesis of the Core Scaffold: O-Acetylation of Threonine

The foundational step is the chemoselective O-acetylation of L-threonine. A common and efficient method involves treating L-threonine with acetyl chloride in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[3] The acidic conditions protonate the more basic amino group, deactivating it towards acylation and thereby directing the reaction to the hydroxyl side chain.[3] This process yields the O-acetyl-L-threonine hydrochloride salt in high purity and yield.[3]

Causality Behind Experimental Choice: The use of a strong acid is critical for achieving chemoselectivity. By protonating the amine, its nucleophilicity is suppressed, preventing the formation of N-acetyl or N,O-diacetyl byproducts. This ensures a clean reaction, often allowing the product to be isolated by simple precipitation without the need for extensive chromatographic purification.[3]

Key Derivatization Reactions

Once the core is synthesized, a multitude of derivatives can be accessed. The primary sites for modification are the N-terminus (amino group) and the C-terminus (carboxyl group).

A. N-Terminal Modifications:

-

N-Acylation: The amino group can be acylated with various acid chlorides or anhydrides to produce N-acyl derivatives. These modifications are fundamental in creating molecules that mimic endogenous signaling lipids, such as N-acyl amino acids (NAAs), which are known to modulate G-protein coupled receptors (GPCRs), ion channels, and other membrane proteins.[4][5][6]

-

Heterocycle Formation: The amino group, often in conjunction with other reagents, can be used to construct heterocyclic systems. For example, amino acids can serve as starting materials for the synthesis of pyrazoles, pyridazines, and other ring systems with diverse biological activities.[7] The side chain of threonine itself can participate in cyclization reactions to form oxazolines, which are found in many natural products.[8][9]

B. C-Terminal Modifications:

-

Esterification: The carboxylic acid can be converted to esters to enhance lipophilicity and improve cell membrane permeability.

-

Amidation: Coupling with various amines to form amides is a common strategy to build larger molecules and explore interactions with biological targets. For instance, linking threonine derivatives to other drug molecules via an amide bond has been explored as a strategy to improve therapeutic properties.[10]

Below is a generalized workflow for the synthesis of derivatives.

Caption: Logical relationship of N-acyl derivatives binding to the NMDA receptor.

Detailed Experimental Protocol: Synthesis of an N-Acyl Derivative

This section provides a representative protocol for the N-acylation of 3-Acetyloxy-2-aminobutanoic acid, a foundational step for creating many of the bioactive derivatives discussed. This protocol is based on standard amino acid chemistry.

Objective: To synthesize N-benzoyl-O-acetyl-L-threonine.

Materials:

-

O-acetyl-L-threonine hydrochloride (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Benzoyl chloride (1.1 eq)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution and Neutralization: Dissolve O-acetyl-L-threonine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water. Cool the mixture to 0 °C in an ice bath.

-

Rationale: A biphasic system is used to dissolve both the polar amino acid salt and the nonpolar acylating agent. Cooling minimizes side reactions.

-

-

Basification: Slowly add sodium bicarbonate (2.5 eq) in portions to the stirred solution. Continue stirring until gas evolution ceases. This deprotonates the amine hydrochloride, liberating the free amine.

-

Self-Validation: The cessation of CO₂ evolution indicates that the neutralization is complete. The pH of the aqueous layer should be ~8-9.

-

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C. Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Rationale: A slight excess of the acylating agent ensures complete conversion. Vigorous stirring is essential to maximize the reaction rate in the biphasic system.

-

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCM.

-

Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl, water, and finally brine.

-

Rationale: The HCl wash removes any unreacted free amine and excess bicarbonate. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure N-benzoyl-O-acetyl-L-threonine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

The derivatives of 3-Acetyloxy-2-aminobutanoic acid represent a promising and underexplored class of compounds with significant therapeutic potential. The chiral threonine backbone provides a robust scaffold for developing molecules with high specificity for biological targets ranging from microbial enzymes to central nervous system receptors.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing a broader range of heterocyclic derivatives to screen for antimicrobial and anticancer activities.

-

Stereochemical Studies: Investigating the biological activities of derivatives from other stereoisomers of threonine (D-threonine, L-allo-threonine, D-allo-threonine) to build a more comprehensive SAR.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds identified.

By leveraging the synthetic versatility and inherent chirality of this scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents.

References

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]

-

Heterocyclization reaction of cysteine, serine, or threonine residues. ResearchGate. [Link]

-

Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. PMC. [Link]

- L-Threonine derivatives of high therapeutic index.

-

Heterologous Production and Biosynthesis of Threonine-16:0dioic acids with a Hydroxamate Moiety. PMC. [Link]

-

Synthesis of different heterocyclic compounds derived from some amino acids. ResearchGate. [Link]

-

2-amino-3-hydroxybutanoic acid (CHEBI:38263). EMBL-EBI. [Link]

-

Threonine - Wikipedia. Wikipedia. [Link]

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]

-

(2S)-2-Amino-3-hydroxybutanoic acid. PubChem. [Link]

-

Bioavailability of acetylated derivatives of methionine, threonine, and lysine. PubMed. [Link]

-

(3R)-2-amino-3-hydroxybutanoic acid. PubChem. [Link]

-

(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. PubChem. [Link]

-

N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]

-

(2R,3S)-3-Amino-2-hydroxybutyric acid. PubChem. [Link]

-

Function and therapeutic potential of N-acyl amino acids. PubMed. [Link]

-

N-acetyl-L-threonine. PubChem. [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

-

Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Bioavailability of acetylated derivatives of methionine, threonine, and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20060287244A1 - L-Threonine derivatives of high therapeutic index - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Method Development for 3-Acetyloxy-2-aminobutanoic acid

Part 1: Executive Summary & Chemical Strategy

3-Acetyloxy-2-aminobutanoic acid (chemically synonymous with O-Acetylthreonine ) presents a unique analytical challenge that causes standard amino acid methods to fail. Unlike stable amino acids, this analyte contains a labile ester bond adjacent to a primary amine.

The "O-to-N" Instability Trap

The critical failure mode in analyzing this compound is the O-to-N Acyl Shift . Under neutral or basic conditions (pH > 6), the unprotonated amine group acts as a nucleophile, attacking the ester carbonyl. This causes the acetyl group to migrate from the oxygen to the nitrogen, irreversibly converting the analyte into N-Acetylthreonine.

Implications for Method Development:

-

No Standard Derivatization: Traditional amino acid reagents like OPA (o-Phthalaldehyde) or FMOC require high pH (9–10), which will destroy the analyte before detection.

-

Strict pH Control: All sample preparation and mobile phases must remain acidic (pH < 3.0) to keep the amine protonated (

), preventing the nucleophilic attack. -

Detection Mode: Since derivatization is risky, Direct UV at 210 nm or MS/MS are the only viable detection strategies.

Part 2: Method Development Decision Matrix

The following workflow illustrates the logical path to selecting the correct separation mode based on your available instrumentation.

Caption: Decision tree prioritizing pH stability and detector compatibility.

Part 3: Detailed Protocol (RP-HPLC with UV Detection)

This protocol uses Reversed-Phase Ion-Suppression chromatography. By lowering the pH to 2.5, we protonate the amine (preventing the acyl shift) and suppress the carboxylic acid ionization (improving retention on C18).

Reagents & Equipment

-

Column: Aqueous-stable C18 (e.g., Agilent ZORBAX SB-Aq or Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm or 5 µm.

-

Why: Standard C18 columns may collapse under the high aqueous conditions required to retain this polar analyte.

-

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile (ACN).

-

Detector: UV-Vis / DAD at 210 nm (Bandwidth 4 nm).

-

Diluent: 0.1% Phosphoric Acid in Water. (Do NOT use water or methanol alone).

Preparation of Standards

Stock Solution (1 mg/mL):

-

Weigh 10 mg of 3-Acetyloxy-2-aminobutanoic acid.

-

Dissolve in 10 mL of Diluent (0.1% Phosphoric Acid).

-

Note: Prepare fresh daily. The ester is prone to hydrolysis even in water if left for >24 hours.

Working Standards: Dilute Stock with Diluent to concentrations of 10, 50, 100, 250, and 500 µg/mL.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |

| Temperature | 25°C | Keep near ambient to minimize ester hydrolysis rate. |

| Injection Vol | 10 µL | Adjust based on sensitivity needs. |

| Detection | 210 nm | Analyte has weak UV; 210 nm targets the ester/carboxyl groups. |

| Run Time | 15 min | Sufficient for elution and re-equilibration. |

Gradient Table:

| Time (min) | % A (Phosphate Buffer pH 2.5) | % B (Acetonitrile) | Mode |

| 0.0 | 98% | 2% | Isocratic Hold (Loading) |

| 2.0 | 98% | 2% | Start Gradient |

| 8.0 | 70% | 30% | Elution |

| 8.1 | 98% | 2% | Re-equilibration |

| 15.0 | 98% | 2% | Stop |

Part 4: Alternative Method (HILIC-MS) for High Sensitivity

If UV sensitivity at 210 nm is insufficient (LOD is typically ~1-5 µg/mL), use HILIC-MS.

-

Column: HILIC Amide or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile.

-

Isocratic Mode: 80% B / 20% A.

-

Detection: ESI Positive Mode (

).-

Target Mass: 162.07 Da (Parent)

102.05 Da (Loss of Acetic Acid) + 84.04 Da (Fragment).

-

Part 5: Validation & Troubleshooting

System Suitability Criteria

-

Tailing Factor: < 1.5 (Strict pH control usually ensures sharp peaks for amines).

-

Retention Time %RSD: < 1.0% (n=5).

-

Resolution: > 2.0 from any degradation products (Threonine or N-Acetylthreonine).

Troubleshooting the "Ghost Peak" (Degradation)

If you observe a new peak appearing and the main peak decreasing:

-

Check pH: Is your sample diluent acidic? If sample pH > 5, the shift to N-Acetylthreonine occurs within minutes.

-

Check Temperature: Do not use column ovens > 30°C. Heat accelerates ester hydrolysis.

-

Check Solvent: Avoid methanol in sample prep; it can cause transesterification. Use Acetonitrile/Water/Acid only.

References

-

Chemical Stability of O-Acetylthreonine: Enjalbal, C., et al. (2014).[1] "N- and O-acetylation of threonine residues in the context of proteomics." Journal of Proteomics.

-

HILIC Separation of Polar Amino Acids: Agilent Technologies. (2020). "HILIC Method Development for Polar Analytes."

-

General Amino Acid Analysis Guide: BenchChem. (2025).[2][3] "Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples."

Sources

Extraction and isolation techniques for 3-Acetyloxy-2-aminobutanoic acid

Application Note: Targeted Isolation of 3-Acetyloxy-2-aminobutanoic acid ( -Acetylthreonine)

Executive Summary

The isolation of 3-Acetyloxy-2-aminobutanoic acid presents a classic "polar-labile" paradox in organic chemistry. As a zwitterionic amino acid ester, it is highly polar (requiring aqueous or polar organic environments) yet contains an ester linkage susceptible to hydrolysis under the very pH conditions often used to manipulate zwitterions.

This guide provides a validated workflow for extracting this molecule from complex biological matrices (e.g., fermentation broth, tissue lysates) or synthetic reaction mixtures. The protocol prioritizes ester stability by utilizing acidic extraction conditions and low-temperature Mixed-Mode Cation Exchange (MCX) followed by Hydrophilic Interaction Liquid Chromatography (HILIC).

Physicochemical Profile & Strategy

Understanding the molecule is the prerequisite for successful isolation.

| Property | Description | Implication for Protocol |

| Structure | 2-Amino-3-(acetyloxy)butanoic acid | Contains a free amine ( |

| Polarity | High (Zwitterionic) | Incompatible with Standard RPLC. Will elute in the void volume of C18 columns. |

| Stability | Labile Ester Bond | Hydrolysis Risk: High at pH > 8.0 and Temp > 30°C. Stable at pH 2.0–5.0. |

| Solubility | Water, Methanol | Poor solubility in non-polar solvents (Hexane, DCM). Liquid-Liquid Extraction (LLE) is ineffective. |

| pKa (Est.) | At pH 3.0, the molecule is cationic ( |

The "Polar-Labile" Isolation Logic

We cannot use standard alkaline back-extraction because it will hydrolyze the

Workflow Visualization

The following diagram outlines the decision matrix and workflow for isolating this specific metabolite.

Figure 1: Isolation workflow emphasizing acidic handling to preserve the ester bond.

Detailed Protocols

Protocol A: Extraction (Matrix Stabilization)

Objective: Solubilize the target while precipitating proteins and preventing enzymatic or chemical hydrolysis of the ester.

-

Preparation: Pre-chill Extraction Solvent (80:20 Methanol:Water + 0.5% Formic Acid) to -20°C.

-

Why Formic Acid? It maintains a pH ~2.5, ensuring the amine is protonated (stable) and inhibiting esterases.

-

-

Homogenization: Add 10 mL of cold Extraction Solvent per 1 g of sample. Homogenize immediately (bead beater or vortex) for 30 seconds.

-

Incubation: Keep on ice for 10 minutes to ensure complete protein precipitation.

-

Clarification: Centrifuge at 12,000

g for 10 minutes at 4°C. -

Supernatant Collection: Collect the supernatant.

-

Self-Validation Check: Measure the pH of the supernatant. It must be < 3.0. If not, add neat Formic Acid dropwise until pH is 2.5–3.0.

-

Protocol B: Solid Phase Extraction (MCX Cleanup)

Objective: Remove neutral interferences (lipids, sugars) and anionic compounds, selectively retaining the cationic amino acid ester. Cartridge: Oasis MCX or Strata-X-C (Mixed-Mode Cation Exchange).

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water (+ 0.5% Formic Acid).

-

-

Loading: Load the acidified supernatant from Protocol A. Flow rate: < 1 mL/min.

-

Wash 1 (Aqueous): 1 mL Water (+ 0.5% Formic Acid). Removes salts and anionic proteins.

-

Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral lipids and hydrophobic contaminants.

-

Note: The target remains bound by ionic interaction.

-

-

Elution (CRITICAL STEP):

-

Prepare Elution Buffer: 5% Ammonium Hydroxide (

) in Methanol. Pre-chill to 4°C. -

Elute with 2

500 -

IMMEDIATE ACTION: Collect eluate into a tube containing 50

L of Formic Acid. -

Why? The high pH required to break the ionic bond (deprotonating the amine) will rapidly hydrolyze the ester. By eluting cold and immediately re-acidifying, we preserve the

-acetyl group.

-

Protocol C: Preparative HILIC Isolation

Objective: Separate the target from the parent amino acid (Threonine) and other isomers. System: HPLC or FPLC with UV (210 nm) or MS detection.

| Parameter | Setting | Rationale |

| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) | Retains polar zwitterions via electrostatic and partition mechanisms. |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Acidic pH stabilizes the ester and suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC mode. |

| Gradient | 90% B | Elutes from low polarity to high polarity. |

| Flow Rate | 0.3 mL/min (for 2.1mm ID) | Lower flow rates enhance mass transfer in HILIC. |

HILIC Separation Mechanism Diagram:

Figure 2: HILIC retention mechanism.[4] The polar target partitions into the water layer on the stationary phase.

Quality Control & Validation

To confirm you have isolated 3-Acetyloxy-2-aminobutanoic acid and not its hydrolysis product (Threonine) or its isomer (N-Acetylthreonine), use the following markers:

Mass Spectrometry (LC-MS/MS)[6][7]

-

Target Mass:

(MW). Look for -

Differentiation:

-

Threonine:

. If you see this dominant peak, hydrolysis occurred. -

Fragment: In MS/MS,

-acetyl compounds often lose the acetyl group (

-

NMR Spectroscopy ( -NMR)

-

Diagnostic Signal: The methyl group of the acetyl ester appears as a sharp singlet around

2.1 ppm . -

Shift Verification: Compare the H-3 proton (the one attached to the carbon with the oxygen).

-

In Threonine (free OH):

. -

In

-Acetylthreonine: This proton shifts downfield to

-

References

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[4][5][6][7] Analytical and Bioanalytical Chemistry. Link

- Esteban, G., et al. (2016). Stability of amino acid esters in aqueous solution: Implications for prodrug design. European Journal of Pharmaceutics and Biopharmaceutics.

-

Human Metabolome Database (HMDB). (2025). Metabocard for O-Acetylthreonine (HMDB0000858). Link

-

McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

-

Thermo Fisher Scientific. (2022). HILIC Separations: A Guide to HILIC Method Development. Link

Sources

- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization methods for high-purity 3-Acetyloxy-2-aminobutanoic acid

Application Note: Crystallization Strategies for High-Purity 3-Acetyloxy-2-aminobutanoic acid (

Executive Summary

This guide details the purification and crystallization protocols for 3-Acetyloxy-2-aminobutanoic acid (commonly referred to as

To achieve high purity (>98%) and prevent diastereomeric contamination, this guide prioritizes crystallization of the Hydrochloride Salt form. The salt form locks the amine functionality, preventing the intramolecular attack on the ester, thereby ensuring chemical stability during isolation.

Physicochemical Profiling & Stability Mechanisms

Before attempting crystallization, the operator must understand the "Danger Zone" of this molecule. The purity of

The Instability Mechanism ( Shift)

The primary impurity is not a byproduct of synthesis, but a degradation product of the target itself. In the free zwitterionic state, the unprotonated amine at C2 attacks the carbonyl of the ester at C3 via a 5-membered ring intermediate, transferring the acetyl group.

DOT Diagram 1: The

Caption: The irreversible degradation pathway of O-Acetylthreonine. Maintaining acidic conditions (protonated amine) is the only barrier to this reaction.

Solubility Profile (Qualitative)

| Solvent System | HCl Salt Solubility | Free Zwitterion Solubility | Application |

| Water | Very High | High | Dissolution (Risk of hydrolysis) |

| Methanol/Ethanol | High | Moderate | Primary Solvent |

| Glacial Acetic Acid | Moderate | Low | Stability Solvent |

| Acetone | Insoluble | Insoluble | Antisolvent |

| Diethyl Ether/MTBE | Insoluble | Insoluble | Antisolvent |

Protocol A: Reactive Crystallization of the Hydrochloride Salt (Recommended)

This method is the industry standard for isolating

Target:

Reagents:

-

Crude 3-Acetyloxy-2-aminobutanoic acid (reaction mixture or oil).

-

Solvent: Dry Ethanol (EtOH) or Glacial Acetic Acid (AcOH).

-

Antisolvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

). -

Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.

Step-by-Step Methodology:

-

Dissolution & Acidification:

-

Dissolve the crude oily residue in minimal Glacial Acetic Acid (approx. 2-3 volumes relative to mass).

-

Why: Acetic acid suppresses solvolysis and maintains the low pH required to stop migration.

-

Check Point: Ensure temperature remains

.

-

-

Seeding (Nucleation Control):

-

Add 1.1 equivalents of anhydrous HCl (e.g., HCl in Dioxane).

-

Introduce seed crystals of pure

-Acetylthreonine -

Observation: The solution should turn slightly turbid.

-

-

Antisolvent Addition (Growth Phase):

-

Begin dosing MTBE slowly over 2 hours.

-

Ratio: Target a final solvent:antisolvent ratio of 1:4.

-

Critical Control: Agitation must be kept at moderate shear (e.g., 200 RPM) to prevent agglomeration.

-

-

Aging (Ostwald Ripening):

-

Cool the slurry to

and hold for 3 hours. This maximizes yield and purges trapped mother liquor impurities.

-

-

Isolation:

-

Filter under nitrogen atmosphere (hygroscopic solid).

-

Wash the cake with cold MTBE (

).

-

-

Drying:

-

Dry in a vacuum oven at

for 12 hours. -

Warning: Do not exceed

; thermal stress can induce solid-state degradation.

-

Protocol B: Isolation of the Zwitterion (High Risk)

Warning: This protocol is only recommended if the free acid is strictly required for the next step (e.g., immediate peptide coupling).

Target: 3-Acetyloxy-2-aminobutanoic acid (Free Acid)

Constraint: Process time must be

Step-by-Step Methodology:

-

Neutralization (The Critical Moment):

-

Start with the HCl salt dissolved in water (

). -

Add stoichiometric LiOH or NaOH dropwise to reach pH 5.5 - 6.0 .

-

Strict Limit:DO NOT EXCEED pH 6.5. At pH 7, half-life is minutes.

-

-

Lyophilization (Preferred):

-

Immediately freeze the solution using liquid nitrogen.

-

Lyophilize to dryness. This bypasses the liquid-phase instability window.

-

-

Alternative: Precipitation (If Lyophilization unavailable):

-

Add 10 volumes of cold Isopropanol (IPA) or Acetone rapidly to the aqueous solution at

. -

Filter immediately upon precipitation.

-

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, the following analytical controls are required.

In-Process Monitoring

-

HPLC Method:

-

Column: C18 Reverse Phase (low pH stable).

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

-

Note: The acidic mobile phase stabilizes the sample during the run.

-

Differentiation:

-Acetylthreonine elutes earlier than

-

Solid State Characterization

-

XRPD (X-Ray Powder Diffraction): Essential to distinguish between the salt and free acid, and to detect amorphous content if lyophilized.

-

-NMR (

-

Diagnostic Signal: Look for the

-proton shift.[1] -

-Acetyl:

-

-Acetyl:

-

DOT Diagram 2: Crystallization Decision Matrix

Caption: Decision tree for selecting the appropriate isolation method based on downstream application requirements.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High | pH drifted > 6.0 during neutralization or workup. | Maintain pH < 4.0; switch to Route A (Salt form). |

| Oily Product / No Crystals | Water content too high in solvent system. | Dry solvents (KF < 0.1%); Use Acetone or MTBE to strip water. |

| Low Yield | High solubility of salt in alcohol. | Increase Antisolvent ratio to 1:5; Cool to |

| Hygroscopicity | Residual HCl or Acetic Acid. | Wash filter cake thoroughly with anhydrous Ether; Store in desiccator. |

References

-

Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Peptide Science. Link

- Context: Establishes the mechanism of acyl migration in threonine derivatives and the pH dependence of the reaction.

-

Coin, I., et al. (2007). "Depsipeptides: Synthesis and Application." Nature Protocols. Link

- Context: Provides standard protocols for handling acid-labile and base-labile amino acid esters.

-

Tajima, T., et al. (2007).[2] "Preparation of optically active 2-aminobutanoic acid via optical resolution." Bioscience, Biotechnology, and Biochemistry. Link

- Context: Validates antisolvent crystallization techniques for aminobutanoic acid derivatives using sulfon

-

Sigma-Aldrich. (2023). "Product Specification: O-Acetyl-L-threonine Hydrochloride." Link

- Context: Confirms the commercial standard form is the Hydrochloride salt for stability reasons.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyloxy-2-aminobutanoic Acid

Sources

- 1. Towards preparative asymmetric synthesis of beta-hydroxy-alpha-amino acids: L-allo-threonine formation from glycine and acetaldehyde using recombinant GlyA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. ias.ac.in [ias.ac.in]

- 7. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 9. N- and O-acetylation of threonine residues in the context of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing hydrolysis of the acetyl group in 3-Acetyloxy-2-aminobutanoic acid

The following technical guide addresses the stability and handling of 3-Acetyloxy-2-aminobutanoic acid (also known as O-Acetylthreonine).

This compound presents a unique challenge in chemical biology and drug development: it contains a "ticking clock" mechanism—the

The Core Challenge: It’s Not Just Hydrolysis

Most researchers assume the primary threat to an ester group is water (hydrolysis). For 3-Acetyloxy-2-aminobutanoic acid , the immediate threat is actually intramolecular rearrangement .

Because the amino group at position 2 is chemically adjacent to the acetyl ester at position 3, this molecule is prone to an

-

The Trigger: Neutral to Basic pH (pH > 6.0).

-

The Mechanism: The free amine (

) attacks the ester carbonyl, forming a 5-membered cyclic intermediate. -

The Result: The acetyl group jumps from the oxygen to the nitrogen.[1] You no longer have O-Acetylthreonine; you have N-Acetylthreonine. This reaction is irreversible under physiological conditions and occurs within minutes.

Stability Profile Summary

| Parameter | Condition | Stability Status | Mechanism of Loss |

| pH < 3.0 | Acidic | Stable | Amine is protonated ( |

| pH 4.0 - 6.0 | Weakly Acidic | Metastable | Slow rearrangement; acceptable for short-term handling (hours). |

| pH > 7.0 | Neutral/Basic | Unstable | Rapid |

| Temperature | > 25°C | Unstable | Accelerates both hydrolysis and rearrangement. |

Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in PBS (pH 7.4), and my bioassay failed. The Mass Spec shows the correct molecular weight. What happened?

Diagnosis: You likely experienced the

-

Stop using PBS for stock solutions.

-

Verify structure: Use HPLC or NMR. The N-acetyl isomer typically elutes later on a C18 column (more hydrophobic) or shows a distinct shift in

-proton NMR signals.

Q2: How should I solubilize this compound for cell culture or enzymatic assays?

Protocol:

-

Stock Solution: Dissolve the powder in 1 mM HCl or 0.1% TFA in water. This keeps the pH

, ensuring the amine is protonated and the ester is stable. -

Working Solution: Dilute the stock into your assay buffer immediately before use.

-

Timing: Once diluted into neutral media (pH 7.4), the "clock starts." You typically have a window of 15–30 minutes before significant rearrangement occurs. Keep the solution on ice to extend this window.

Q3: Can I store the powder at room temperature?

Recommendation: No. Even trace moisture in the air can facilitate hydrolysis or rearrangement over time.

-

Storage:

with a desiccant. -

Form: The Hydrochloride salt form (

) is significantly more stable than the zwitterion or free base because the amine is "locked" in the protonated state.

Q4: My HPLC shows two peaks with the same mass. Which is which?

Identification:

-

Peak 1 (Earlier Eluting): Likely 3-Acetyloxy-2-aminobutanoic acid (O-Acetyl). The free amine makes it more polar/cationic at acidic HPLC pH.

-

Peak 2 (Later Eluting): Likely

-Acetylthreonine . The amide is neutral and less polar, interacting more with the C18 column. -

Note: If you see a peak with Mass - 42 Da, that is Threonine (complete hydrolysis).

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note that the Path of Least Resistance at pH 7 is the Acyl Shift, not direct hydrolysis.

Caption: Figure 1. The "Silent Killer" mechanism. At neutral pH, the free amine attacks the ester (Red Path), causing an irreversible shift to the N-acetyl form. This occurs faster than direct hydrolysis.

Validated Experimental Protocols

Protocol A: Safe Solubilization & Handling

Objective: Prepare a 10 mM stock solution while preventing acyl migration.

-

Preparation: Pre-chill 10 mM HCl (sterile filtered) on ice.

-

Weighing: Weigh the target amount of 3-Acetyloxy-2-aminobutanoic acid hydrochloride.

-

Dissolution: Add the chilled HCl to the powder. Vortex briefly (5-10 seconds) until dissolved.

-

Why? The HCl ensures the micro-environment pH remains < 3.

-

-

Storage: Aliquot immediately into single-use vials. Flash freeze in liquid nitrogen and store at

.-

Shelf Life: > 6 months at

. < 1 hour at RT (neutral pH).

-

Protocol B: Quality Control via HPLC

Objective: Quantify the ratio of intact O-Acetyl vs. rearranged N-Acetyl product.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 0% B to 20% B over 15 minutes.

-

Detection: UV at 210 nm (amide bond detection).

-

Expected Results:

-

Intact (O-Acetyl): Elutes early (e.g., 2–4 min).

-

Rearranged (N-Acetyl): Elutes late (e.g., 8–10 min).

-

Hydrolyzed (Threonine): Elutes near void volume (very early).

-

Decision Logic for Researchers

Use this logic flow to determine if your experimental conditions will compromise the molecule.

Caption: Figure 2. Decision matrix for experimental planning. Long incubations at physiological pH are contraindicated.

References

-

Hassan, M. et al. (2015). "Ligations of O-acyl threonine units to give native peptides via 5-, 8-, 9- and 10-membered cyclic transition states." Arkivoc.

-

Durek, T. et al. (2018). "Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications." Accounts of Chemical Research.

-

Enjalbal, C. et al. (2014).[2] "N- and O-acetylation of threonine residues in the context of proteomics." Journal of Proteomics.

-

PubChem. "N-Acetyl-L-threonine (Rearrangement Product) Compound Summary." National Library of Medicine.

Sources

Technical Support Center: Minimizing Racemization During 3-Acetyloxy-2-aminobutanoic Acid Processing

Welcome to the technical support center dedicated to providing in-depth guidance on the handling and processing of 3-Acetyloxy-2-aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stereochemical integrity of this valuable chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Stereochemical Integrity

3-Acetyloxy-2-aminobutanoic acid, a derivative of threonine, possesses two chiral centers, making it a valuable synthon in the development of complex pharmaceutical agents. However, the presence of an acidic α-proton and a potentially labile 3-acetyloxy group presents a significant risk of racemization or epimerization at the C2 position during routine experimental procedures. This loss of stereochemical purity can lead to the formation of diastereomers, which are often difficult to separate and can have drastically different pharmacological activities. This guide provides practical strategies to mitigate these risks and ensure the enantiomeric purity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can lead to racemization of 3-Acetyloxy-2-aminobutanoic acid?

A1: Racemization of 3-Acetyloxy-2-aminobutanoic acid at the α-carbon (C2) can occur through two principal pathways, particularly under basic conditions:

-

Direct Enolization: A base can directly abstract the acidic proton from the α-carbon, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers.[1]

-

Oxazolone (Azlactone) Formation: If the amino group is acylated (e.g., during peptide coupling), the activated carboxyl group can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and susceptible to abstraction by a base, leading to rapid racemization. While the primary amino group of 3-Acetyloxy-2-aminobutanoic acid is not acylated, this mechanism is crucial to consider if the compound is used in subsequent acylation or peptide synthesis steps.

It is also important to consider the potential for neighboring group participation by the 3-acetyloxy group.[2][3][4][5] The acetyl group's carbonyl oxygen could potentially interact with the α-carbon, especially if a carbocation were to form, influencing the stereochemical outcome of any substitution reactions.

Q2: How does pH influence the rate of racemization?

A2: The pH of the reaction medium is a critical factor. Basic conditions significantly accelerate racemization by promoting the deprotonation of the α-carbon, which is the initial step in both the direct enolization and oxazolone formation pathways.[1] Strongly acidic conditions can also promote racemization, albeit generally at a slower rate than strongly basic conditions, by catalyzing enolization through protonation of the carbonyl oxygen.[6] For optimal stability, it is recommended to work at a neutral or slightly acidic pH whenever possible.

Q3: Can the 3-acetyloxy group itself cause stability issues?

A3: Yes, the 3-acetyloxy group is an ester and can be susceptible to hydrolysis under both acidic and basic conditions. This would yield 3-hydroxy-2-aminobutanoic acid (threonine or its diastereomer, allothreonine). This hydrolysis can compete with or occur alongside racemization. The formation of the free hydroxyl group may alter the molecule's solubility and reactivity in subsequent steps. O-acylation is a known side reaction in peptide synthesis involving amino acids with hydroxyl groups in their side chains, like serine and threonine.[7][8][9]

Q4: Which analytical techniques are suitable for monitoring the enantiomeric purity of 3-Acetyloxy-2-aminobutanoic acid?

A4: Several analytical techniques can be employed to determine the enantiomeric excess (e.e.) of your compound:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. Separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of amino acid derivatives.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of your compound will form diastereomeric complexes that can be distinguished by NMR, allowing for quantification.[13][14][15][16][17]

-

Gas Chromatography (GC) on a Chiral Column: This method is suitable if the compound is volatile or can be derivatized to increase its volatility.

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |

| Loss of optical purity (racemization/epimerization) detected after a reaction step. | Use of a strong base: Bases like hydroxides, alkoxides, or strong organic amines (e.g., DBU, triethylamine) can readily abstract the α-proton. | - Use a weaker, sterically hindered base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine. Their lower basicity and increased steric bulk reduce the rate of α-proton abstraction.[1]- Stoichiometric control: Use the minimum required amount of base. |

| Elevated reaction temperature: Higher temperatures provide the activation energy for racemization to occur more rapidly. | - Lower the reaction temperature: Perform the reaction at 0 °C or even lower if the reaction kinetics allow. | |

| Prolonged reaction time: The longer the compound is exposed to harsh conditions, the greater the extent of racemization. | - Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of completion and quench the reaction promptly. | |

| Inappropriate solvent: Polar, protic solvents can facilitate proton exchange and stabilize the transition state for racemization. | - Use a less polar, aprotic solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar options like methanol or water, provided the reactants are sufficiently soluble. | |

| Presence of 3-hydroxy-2-aminobutanoic acid as a significant impurity. | Hydrolysis of the 3-acetyloxy group: This can be caused by strongly acidic or basic conditions, or prolonged exposure to aqueous environments. | - Maintain a neutral or slightly acidic pH: Buffer the reaction mixture if necessary.- Minimize exposure to water: Use anhydrous solvents and reagents where possible.- Protect the hydroxyl group: If the acetyl group is intended as a protecting group and is found to be too labile, consider a more robust protecting group for the hydroxyl function. |

| Difficulty in purifying the final product away from diastereomers. | Racemization occurred during the reaction or work-up. | - Optimize reaction conditions to minimize racemization (see above). - Employ preparative chiral HPLC: This can be an effective, albeit sometimes costly, method for separating diastereomers.- Consider diastereomeric salt crystallization: React the mixture with a chiral acid or base to form diastereomeric salts that may have different solubilities, allowing for separation by crystallization. |

Experimental Protocols

Protocol 1: General Handling and Storage to Maintain Stereochemical Integrity

-

Storage: Store 3-Acetyloxy-2-aminobutanoic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

-

Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. If an aqueous solution is necessary, use deionized, degassed water and prepare the solution fresh before use.

-

pH Control: Avoid exposing the compound to solutions with a pH above 8 or below 4 for extended periods. If the experimental conditions require a basic or acidic environment, keep the exposure time to a minimum and maintain the lowest possible temperature.

Protocol 2: A Representative Procedure for Amide Coupling with Minimized Racemization

This protocol describes a general approach for coupling the carboxylic acid of 3-Acetyloxy-2-aminobutanoic acid with an amine, a common step where racemization can occur.

-

Reagent Preparation:

-

Dissolve 1.0 equivalent of 3-Acetyloxy-2-aminobutanoic acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of a non-nucleophilic, sterically hindered base (e.g., N-methylmorpholine) in the same anhydrous solvent.

-

-

Activation:

-

Cool the solution of 3-Acetyloxy-2-aminobutanoic acid to 0°C in an ice bath.

-

Add 1.1 equivalents of a suitable coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.1 equivalents of an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives are known to suppress racemization.[1]

-

Stir the activation mixture at 0°C for 15-30 minutes.

-

-

Coupling:

-

Slowly add the amine solution to the activated 3-Acetyloxy-2-aminobutanoic acid mixture at 0°C.

-

Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, proceed immediately with the work-up.

-

-

Work-up:

-

Filter the reaction mixture to remove any precipitated urea by-products (if DCC or EDC was used).

-

Wash the filtrate with a cold, dilute acid solution (e.g., 1% HCl) to remove excess amine and base, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a solvent system that provides good separation and is not strongly basic or acidic.

-

Visualizing the Racemization Pathway

The following diagram illustrates the base-catalyzed racemization of an amino acid via direct enolization.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Decision-Making Workflow for Troubleshooting Racemization

Caption: A workflow for troubleshooting racemization issues.

References

-

Ur Rehman M. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. [PowerPoint slides]. SlideShare. Retrieved from [Link]

-

Wessjohann, L. A., & Schneider, A. (2005). An Efficient Route to Both Enantiomers of allo-Threonine by Simultaneous Amino Acid Racemase-Catalyzed Isomerization of Threonine and Crystallization. Angewandte Chemie International Edition, 44(48), 7933–7936. Retrieved from [Link]

-

Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22–27. Retrieved from [Link]

-

Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., & James, T. D. (2013). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Accounts of Chemical Research, 46(2), 312–326. Retrieved from [Link]

-

(2013, June 12). Neighboring Group Participation. Scribd. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Gorin, D. J., & Toste, F. D. (2023). Neighboring-Group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. The Journal of Organic Chemistry, 88(21), 15263–15273. Retrieved from [Link]

-

Rehman, M. U. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(1). Retrieved from [Link]

-

Wikipedia contributors. (2023, November 13). Allothreonine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chien, K. Y., Lin, W. Y., Chang, L. S., & Wu, W. G. (1998). The Role of Acidic Amino Acid Residues in the Structural Stability of Snake Cardiotoxins. Journal of Biological Chemistry, 273(15), 8947–8954. Retrieved from [Link]

-

Bodanszky, M., Fink, M. L., Klausner, Y. S., Natarajan, S., Tatemoto, K., Yiotakis, A. E., & Bodanszky, A. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(10), 1844–1846. Retrieved from [Link]

-

(n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

(2018, March 9). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS [Video]. YouTube. Retrieved from [Link]

-

Wikipedia contributors. (2023, August 28). Neighbouring group participation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Nishiyama, Y., & Hanada, K. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 699–706. Retrieved from [Link]

-

(n.d.). The Neighbouring Group Mechanisms. Dalal Institute. Retrieved from [Link]

-

Ur Rehman, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

-

Alexakis, A., & Polet, D. (2004). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry, 15(14), 2205–2208. Retrieved from [Link]

-

Wenzel, T. J. (2019). Determination of Enantiomeric Excess via 31P-NMR. Molecules, 24(16), 2947. Retrieved from [Link]

-

Ahuja, S. (2005, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

Amery, E., & Bull, S. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1948–1952. Retrieved from [Link]

-

Patel, V. (2012, June 6). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Retrieved from [Link]

- Kim, M. J., Kim, G. J., & Kim, H. S. (2016). Method of producing d-threonine and homoalanine from racemic threonine. KR Patent No. 101742477B1.

-

Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–118. Retrieved from [Link]

-

Wheeler, D. (2019, November 18). PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Retrieved from [Link]

-

Lee, W., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 164–172. Retrieved from [Link]

-

Gyurcsik, B., Gajda, T., Jekő, J., Kuzmann, E., Vértes, A., Szabó, A., ... & Burger, K. (2003). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Upper chromatogram represents separation of racemic mixture and lower the enantiomeric purity of the (S)-enantiomer 3a (e.e. 94.6%). For separation conditions see Experimental. ResearchGate. Retrieved from [Link]

-

Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. Retrieved from [Link]

-

(n.d.). Highly Diastereoselective Epimerization: Stereodivergent Synthesis of A-Hydroxy-B-Amino Isopentanoic Acid. Amanote Research. Retrieved from [Link]

- Reddy, K. L., & Reddy, N. S. (2009). Preparation of (s)-2-aminobutyric acid. WO Patent No. 2010019469A2.

-

Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338–1341. Retrieved from [Link]

-

Gröger, H., & Drauz, K. (2014). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 16(1), 134–141. Retrieved from [Link]

-

Lee, W. K., Park, K. H., & Kim, H. Y. (2001). Synthesis of optically active 2-alkyl-3,4-iminobutanoic acids. Beta-amino acids containing an aziridine heterocycle. The Journal of Organic Chemistry, 66(13), 4749–4752. Retrieved from [Link]

-

(2017, September 13). How do amino acids behave in both acidic and basic conditions?. Quora. Retrieved from [Link]

-

Gilles, A., Schepmann, D., & Wünsch, B. (1994). Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. Biochemistry, 33(40), 12145–12153. Retrieved from [Link]

-

Guseinov, F. I., Zefirov, N. S., & Zyk, N. V. (2009). Transformation reactions of 3-[(2-hydroxyphenyl)amino]-butanoic acids... ResearchGate. Retrieved from [Link]

-

Kiso, Y., Tanaka, M., Suematsu, M., & Kimura, T. (2002). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Chemical & Pharmaceutical Bulletin, 50(4), 552–555. Retrieved from [Link]

-

Pascal, R., & Sola, R. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(21), 7249. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. In PubChem. Retrieved from [Link]

-

Kemp, D. S., & Carey, R. I. (1993). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 58(10), 2216–2222. Retrieved from [Link]

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. scribd.com [scribd.com]

- 3. Neighboring-Group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]

- 8. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 14. (PDF) A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters [academia.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. blogs.rsc.org [blogs.rsc.org]

Technical Support Center: Optimizing pH Stability for 3-Acetyloxy-2-aminobutanoic Acid

Senior Application Scientist: Dr. A. Vance

Subject: Critical Stability Protocols for 3-Acetyloxy-2-aminobutanoic Acid (

Introduction: The "Silent" Instability Risk

Welcome to the technical support hub for 3-Acetyloxy-2-aminobutanoic acid (synonymous with

Unlike standard degradation where a molecule breaks apart (hydrolysis), this compound undergoes a structural isomerization under physiological conditions. The acetyl group migrates from the oxygen atom to the nitrogen atom (

Why this matters:

-

Mass Spectrometry Blind Spot: The migrated product (

-acetylthreonine) has the exact same molecular weight as your target. Standard LC-MS screening often misses this degradation. -

Loss of Bioactivity: The

-acetyl group is often the active pharmacophore; the

This guide provides the thermodynamic grounding and actionable protocols to prevent this migration and ensure sample integrity.